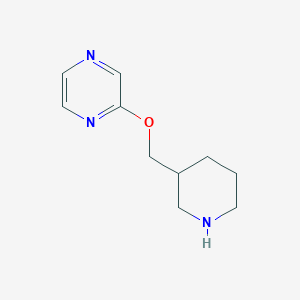

2-(Piperidin-3-ylmethoxy)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-3-ylmethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h4-5,7,9,11H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAYELPRARYGJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(Piperidin-3-ylmethoxy)pyrazine

Executive Summary: The Scaffold Advantage

In the landscape of modern drug discovery, 2-(Piperidin-3-ylmethoxy)pyrazine (CAS: 1185538-17-3) represents a high-value "privileged scaffold." It bridges two pharmacologically distinct domains: the electron-deficient, hydrogen-bond accepting pyrazine ring and the basic, solubilizing piperidine moiety.

Unlike simple aryl ethers, the inclusion of the methylene spacer (the "methoxy" bridge) introduces a critical degree of rotational freedom, allowing the piperidine nitrogen to adopt specific vector orientations required for high-affinity binding in kinase hinge regions or GPCR orthosteric sites. This monograph details the physicochemical profile, synthetic pathways, and handling protocols for this intermediate.[1]

Physicochemical Profile

The utility of 2-(Piperidin-3-ylmethoxy)pyrazine lies in its ability to modulate Lipophilic Ligand Efficiency (LLE) . The pyrazine ring lowers LogP compared to phenyl analogs, while the piperidine amine provides a handle for salt formation, enhancing aqueous solubility.

Table 1: Core Chemical Properties[2]

| Property | Value / Descriptor | Relevance to Drug Design |

| Molecular Formula | C₁₀H₁₅N₃O | Core scaffold composition. |

| Molecular Weight | 193.25 g/mol | Fragment-like; allows ample room for elaboration (Rule of 3 compliant). |

| Predicted LogP | ~0.6 – 0.9 | Ideal for CNS penetration and maintaining oral bioavailability. |

| pKa (Piperidine) | ~10.8 (Calculated) | Basic center; key for solubility and ionic interactions (e.g., Asp residues). |

| pKa (Pyrazine) | ~0.6 | Very weak base; acts primarily as a Hydrogen Bond Acceptor (HBA). |

| H-Bond Acceptors | 4 (3 N, 1 O) | High density of interaction points for protein binding. |

| H-Bond Donors | 1 (NH) | Modifiable via reductive amination or acylation. |

Synthetic Methodology & Protocols

The synthesis of 2-(Piperidin-3-ylmethoxy)pyrazine requires a disciplined approach to Nucleophilic Aromatic Substitution (SₙAr) . The direct reaction of unprotected piperidinyl methanol is discouraged due to competing N-arylation vs. O-arylation. The protocol below utilizes a Boc-protection strategy to ensure regiospecificity and high yield.

Retrosynthetic Analysis & Pathway

The synthesis hinges on the reactivity of 2-chloropyrazine towards alkoxide nucleophiles. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C-Cl bond, making it susceptible to attack by the alcohol of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Figure 1: Synthetic pathway utilizing Boc-protection to prevent N-arylation side products.

Detailed Experimental Protocol

Step 1: SₙAr Coupling

-

Reagents: 2-Chloropyrazine (1.0 equiv), tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.1 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), Anhydrous THF or DMF.

-

Procedure:

-

Charge a flame-dried flask with tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in anhydrous THF (0.2 M concentration).

-

Cool to 0°C under N₂ atmosphere.

-

Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 mins at 0°C to ensure complete alkoxide formation.

-

Add 2-chloropyrazine (dissolved in minimal THF) dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LCMS for consumption of the chloride.

-

Quench: Carefully add sat. NH₄Cl solution at 0°C.

-

Workup: Extract with EtOAc (3x), wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Step 2: Boc-Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

-

Procedure:

-

Dissolve the intermediate in DCM (or Dioxane).

-

Add the acid reagent at 0°C.

-

Stir at RT for 1–2 hours. Monitor for disappearance of the Boc-protected mass (+100 Da shift).

-

Isolation: Concentrate to dryness. If the HCl salt is desired, triturate with diethyl ether. If the free base is required, neutralize with sat. NaHCO₃ and extract with DCM/MeOH (9:1).

-

Mechanistic & Structural Insights

The "Methoxy" Linker vs. Direct Ether

Why use the hydroxymethyl linker (methoxy) rather than a direct ether (oxy)?

-

Conformational Flexibility: The extra methylene group (-CH₂-) acts as a hinge, decoupling the steric clash between the piperidine ring protons and the pyrazine nitrogen lone pairs. This allows the piperidine to adopt a wider range of conformations to fit into protein pockets.

-

Electronic Insulation: The methylene group insulates the piperidine nitrogen from the electron-withdrawing effect of the pyrazine ring, maintaining the basicity (pKa ~10.8) of the secondary amine. A direct ether attachment would lower the pKa, potentially altering solubility and salt-bridge capabilities.

Reactivity Profile

-

Pyrazine Ring: Stable to acid and mild oxidation. Susceptible to nucleophilic attack at the C-3, C-5, or C-6 positions if forcing conditions are used, but the C-2 ether is robust.

-

Secondary Amine: Highly reactive nucleophile. In drug synthesis, this is the "handle" used for:

-

Reductive Amination: To attach solubilizing tails or lipophilic groups.

-

Amide Coupling: To link to core scaffolds (e.g., in kinase inhibitors).

-

Safety & Handling

While specific toxicological data for this intermediate may be limited, standard precautions for pyrazine derivatives apply.

-

Hazards: Likely an irritant to eyes, skin, and respiratory system. Pyrazines can be sensitizers.

-

Storage: Store the HCl salt at -20°C under desiccant. The free base may absorb CO₂ from the air; store under nitrogen.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners (due to nitrogen content).

References

-

BenchChem. The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025).[1][2] Retrieved from

-

Sigma-Aldrich. 2-(Piperidin-3-ylmethoxy)pyrazine Product Data (CAS 1185538-17-3). Retrieved from

-

PubChem. Compound Summary: Pyrazine Derivatives and Medicinal Applications. National Library of Medicine. Retrieved from

- Mullard, A.FDA Drug Approvals: Heterocycles in Modern Medicine. Nature Reviews Drug Discovery (2024). (Contextual grounding for pyrazine utility).

Sources

A Technical Guide to the Structural Elucidation of 2-(Piperidin-3-ylmethoxy)pyrazine for Drug Development Professionals

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of a majority of FDA-approved small-molecule drugs.[1][2] Molecules like 2-(Piperidin-3-ylmethoxy)pyrazine, which combine the well-established piperidine and pyrazine pharmacophores, represent a rich area for therapeutic innovation. However, before any biological potential can be explored, an absolute and unambiguous confirmation of the molecular structure is the bedrock upon which all subsequent research is built. A mistake in structural assignment can lead to the loss of millions of dollars and years of research.

Chapter 1: The Strategic Workflow for Structural Confirmation

The first step in any elucidation is to establish a clear strategy. We will not simply run a battery of tests; instead, we will follow a logical progression where each experiment builds upon the last, progressively refining our understanding of the molecule. This workflow ensures efficiency and minimizes ambiguity.

Caption: A logical workflow for structural elucidation.

Elemental Composition: High-Resolution Mass Spectrometry (HRMS)

Causality: Before we can assemble the structure, we must know the constituent parts. HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is the first gate in our validation process; if the observed mass does not match the expected formula (C₁₀H₁₅N₃O), all subsequent analysis is invalid.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode, as the basic nitrogen atoms in the piperidine and pyrazine rings are readily protonated.

-

Data Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₅N₃O |

| Exact Mass (Neutral) | 193.1215 |

| Observed Ion ([M+H]⁺) | 194.1293 |

| Required Mass Accuracy | < 5 ppm |

Chapter 2: Unveiling the Core Fragments with 1D NMR

With the molecular formula confirmed, we now use 1D Nuclear Magnetic Resonance (NMR) to probe the chemical environments of the individual hydrogen and carbon atoms. This provides the initial "fingerprint" of the molecule and allows us to identify the key structural fragments. Advanced NMR techniques are indispensable for characterizing complex heterocyclic structures.[3][4]

¹H NMR Spectroscopy: The Proton Landscape

Causality: ¹H NMR gives us a count of chemically distinct protons and information about their electronic environment and neighboring protons (via spin-spin splitting). We expect to see three distinct regions in the spectrum corresponding to the pyrazine, piperidine, and methoxy linker protons.

-

Pyrazine Region (δ 8.0-8.6 ppm): The pyrazine ring is an electron-deficient aromatic system, so its protons will be significantly downfield.[5] We expect three distinct signals, likely showing doublet and triplet-like splitting patterns characteristic of a 1,2,4-trisubstituted aromatic-like system.

-

Linker Region (δ ~4.0-4.5 ppm): The two protons of the -O-CH₂- group will be deshielded by the adjacent oxygen atom. They are diastereotopic due to the chiral center at C3 of the piperidine and will likely appear as a complex multiplet.

-

Piperidine Region (δ 1.2-3.5 ppm): This region will be the most complex. The protons on the piperidine ring will show significant signal overlap due to similar chemical environments.[6] The presence of axial and equatorial protons further complicates the spectrum. The NH proton may appear as a broad signal that can be exchanged with D₂O.

¹³C NMR & DEPT Spectroscopy: The Carbon Skeleton

Causality: ¹³C NMR reveals the number of unique carbon environments. While it doesn't show coupling in a standard experiment, it complements the ¹H data. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

-

Pyrazine Carbons (δ ~140-160 ppm): The carbons of the pyrazine ring will be in the aromatic region. The carbon bearing the oxygen (C2) will be the most downfield.

-

Linker Carbon (δ ~70 ppm): The -O-CH₂- carbon will appear in this region, characteristic of an aliphatic carbon attached to an oxygen.

-

Piperidine Carbons (δ ~25-55 ppm): The five aliphatic carbons of the piperidine ring will resonate in the upfield region.[7]

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

DEPT Acquisition: Run DEPT-135 and DEPT-90 experiments to differentiate carbon types.

Data Presentation: Predicted 1D NMR Data

| Fragment | Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 |

| Pyrazine | H-3 | ~8.3 (d) | ~143 | CH |

| Pyrazine | H-5 | ~8.1 (dd) | ~145 | CH |

| Pyrazine | H-6 | ~8.0 (d) | ~142 | CH |

| Pyrazine | C-2 | - | ~158 | C |

| Linker | -OCH₂- | ~4.2 (m) | ~70 | CH₂ |

| Piperidine | C3-H | ~2.0 (m) | ~45 | CH |

| Piperidine | Ring CH₂'s | 1.5-3.2 (overlapping m) | ~25-55 | CH₂ |

| Piperidine | NH | Broad, variable | - | - |

Chapter 3: Assembling the Puzzle with 2D NMR

1D NMR provides the pieces of the puzzle. 2D NMR provides the instructions for how they connect. These experiments are the cornerstone of modern structural elucidation.[8][9]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Bonds

Causality: COSY identifies protons that are coupled to each other, typically through two or three bonds. This allows us to trace out the spin systems in the molecule. For 2-(Piperidin-3-ylmethoxy)pyrazine, COSY is essential for mapping the entire proton connectivity network within the piperidine ring, starting from any given proton and "walking" around the ring.

Caption: Expected COSY correlations in the piperidine moiety.

HSQC (Heteronuclear Single Quantum Coherence): The C-H Link

Causality: HSQC is a powerful and sensitive experiment that unambiguously correlates every proton with the carbon atom to which it is directly attached (a one-bond correlation).[10] Its primary function is to use the well-resolved and more easily interpreted ¹H spectrum to assign the signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connection

Causality: This is arguably the most critical experiment for piecing together a novel structure. HMBC shows correlations between protons and carbons over two and three bonds (and sometimes further).[9][11] This allows us to connect the isolated fragments identified by COSY. For our molecule, there are two crucial sets of HMBC correlations:

-

Connecting the Pyrazine to the Linker: A correlation from the linker -OCH₂- protons to the C2 carbon of the pyrazine ring is definitive proof of the ether linkage at that position.

-

Connecting the Linker to the Piperidine: Correlations from the same -OCH₂- protons to the C3 and C4 carbons of the piperidine ring confirm that the methoxy group is attached to C3 of the piperidine.

Caption: Workflow for analytical method validation.

Conclusion

The structural elucidation of 2-(Piperidin-3-ylmethoxy)pyrazine is a systematic process that relies on the integration of multiple, complementary analytical techniques. By starting with the foundational confirmation of the molecular formula via HRMS, we establish the elemental building blocks. 1D NMR then provides a detailed inventory of the proton and carbon environments, allowing for the identification of the core pyrazine, piperidine, and linker fragments. Finally, 2D NMR experiments, particularly COSY and HMBC, serve as the molecular "glue," providing the irrefutable long-range connectivity data needed to assemble the fragments into the final, correct structure. This logical, evidence-based approach ensures the highest degree of confidence in the structural assignment, a non-negotiable prerequisite for advancing any candidate molecule in the rigorous world of drug development.

References

-

TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

-

Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]

-

Tandel, F. B., & Patel, P. U. (2026, January 6). The Advancement of Analytical Techniques in Drug Development and Validation. Taylor & Francis Online. Retrieved from [Link]

-

Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

-

Al-Hamdani, A. A., & Al-Khafaji, N. J. (2021). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Retrieved from [Link]

-

ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

ICH. (1996, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

Piramal Pharma Solutions. (2025, August 8). Why Analytical Development in Pharma Is Essential for Safe, Effective Drug Manufacturing. Retrieved from [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Technology Networks. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

-

Dong, M. W. (2022, April 15). Separation Science in Drug Development, Part 3: Analytical Development. Chromatography Online. Retrieved from [Link]

-

Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Retrieved from [Link]

-

MDPI. (2022, May 27). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]

-

RSC Publishing. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Retrieved from [Link]

-

PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

-

Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]

-

OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Scribd. (n.d.). Analysis of Pyrazines by GC. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Pyrazine. Retrieved from [Link]

-

PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

-

ScienceDirect. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

-

ACS Publications. (2014, September 25). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

NIH. (n.d.). N′-[(E)-2-Methoxybenzylidene]pyrazine-2-carbohydrazide. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

Jundishapur Journal of Natural Pharmaceutical Products. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Pyrazine chemistry. Part 10. Synthesis of alkylated derivatives of piperazine-2,5-diones. Retrieved from [Link]

-

PMC. (n.d.). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and .... Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)-. Retrieved from [Link]

-

ResearchGate. (2026, January 7). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

-

MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Pyrazine, 2-decyl-3-methoxy. Retrieved from [Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. youtube.com [youtube.com]

- 10. ecommons.cornell.edu [ecommons.cornell.edu]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: In Vitro Stability Profiling of 2-(Piperidin-3-ylmethoxy)pyrazine Scaffolds

[1]

Executive Summary & Structural Rationale

The molecule 2-(Piperidin-3-ylmethoxy)pyrazine represents a classic "linker-scaffold" motif found in modern medicinal chemistry, particularly in LSD1 inhibitors , GPR119 agonists , and Kinase inhibitors (where the pyrazine acts as a hinge binder).

While the pyrazine core often improves solubility and lowers LogP compared to phenyl analogs, the piperidine ring and ether linkage introduce specific metabolic liabilities. This guide provides a rigorous, self-validating framework to assess the stability of this scaffold, moving beyond generic protocols to address the specific chemical and enzymatic risks associated with this structure.

Structural Deconstruction (The "Why")

Before pipetting, we must understand the metabolic "soft spots" (Sites of Metabolism, SOM) to select the correct assays.

| Structural Motif | Stability Risk | Primary Mechanism |

| Pyrazine Ring | Low to Moderate | Generally electron-deficient and resistant to oxidation.[1] However, N-oxidation is possible.[1] |

| Ether Linkage | Low (Chemical) / High (Metabolic) | Chemically stable to hydrolysis (unlike esters).[1] Susceptible to CYP450-mediated O-dealkylation .[1] |

| Piperidine Ring | High Risk | N-dealkylation (if N-substituted) or |

| Secondary Amine | High | Susceptible to Phase II conjugation (Glucuronidation) or oxidation to reactive iminium ions.[1] |

Phase I: Chemical Stability (pH-Dependent Hydrolysis)[1]

Although the ether linkage is robust, the pyrazine ring can be sensitive to harsh acidic conditions, and the secondary amine functionality is pH-dependent. This assay establishes the "shelf-life" and "gastric stability" baseline.[1]

Protocol: pH-Rate Profiling

Objective: Determine

-

Stock Preparation: Dissolve 2-(Piperidin-3-ylmethoxy)pyrazine to 10 mM in DMSO.

-

Buffer Preparation:

-

Incubation:

-

Spike stock into buffers to a final concentration of 1

M (minimizes solubility issues). -

Incubate at 37°C in a shaking water bath.

-

Timepoints: 0, 1, 2, 4, 8, 24, and 48 hours.

-

-

Analysis:

Success Criteria:

Phase II: Biological Matrix Stability (Plasma)[1]

While this molecule lacks ester bonds (the primary target of plasma esterases), plasma stability is mandatory to assess non-specific binding and spontaneous degradation catalyzed by plasma proteins or pseudo-esterase activity on the pyrazine ring.

Protocol: Plasma Stability

-

Matrix: Pooled Human Plasma and Rat Plasma (Lithium Heparin).[1]

-

Procedure:

-

Sampling:

-

Timepoints: 0, 15, 30, 60, 120 min.

-

Precipitate protein immediately with 3:1 Ice-cold ACN:Plasma.[1]

-

Centrifuge at 4000g for 15 min.

-

-

Data Output: Calculate % Remaining.

-

Note: If loss is observed here but NOT in PBS (Phase I), it suggests plasma protein-mediated degradation or covalent binding to albumin.[1]

-

Phase III: Metabolic Stability (Microsomal Clearance)[1]

This is the critical path experiment. The piperidine ring is a known substrate for CYP2D6 and CYP3A4. The pyrazine ring is less reactive but can undergo oxidation.[1]

The "Self-Validating" Protocol

We use a cofactor-dependent system to prove that instability is enzymatic (CYP-driven) and not chemical.[1]

Reagents:

-

Liver Microsomes: Human (HLM) and Rat (RLM) (Corning/Gentest), 20 mg/mL protein.[1]

-

NADPH Regenerating System: MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+.[1]

-

Controls:

Workflow:

-

Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Buffer (100 mM Phosphate, pH 7.4) + Test Compound (1

M).[1] Equilibrate at 37°C for 5 mins.-

Why 1

M? To ensure we are below

-

-

Initiation: Add NADPH regenerating system.

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Critical Step: The "0 min" point must be taken immediately after NADPH addition, or from a separate "no NADPH" tube.

-

-

Quenching: Transfer 50

L aliquot into 150 -

Analysis: LC-MS/MS (MRM mode).

Data Calculation

Calculate the Intrinsic Clearance (

Where

Predicted Metabolic Pathways & Visualization

Based on the structure 2-(Piperidin-3-ylmethoxy)pyrazine , the following metabolic map visualizes the likely fate of the molecule.

Figure 1: Predicted metabolic fate of the scaffold.[3][6] The O-dealkylation pathway (Yellow) leads to fragmentation, while N-oxidation and Lactam formation (Grey) retain the scaffold integrity.

Analytical Considerations (LC-MS/MS)

The piperidine nitrogen is basic (

-

Column: Use a high-pH stable C18 column (e.g., Waters XBridge) or a charged surface hybrid (CSH) column.[1]

-

Mobile Phase:

-

MRM Transitions:

Decision Matrix: Go/No-Go Criteria

Use this table to interpret your data and decide on the next steps for your drug discovery program.

| Parameter | Result | Interpretation | Action Item |

| pH Stability | Chemically Unstable | Stop. Modify ether linkage or pyrazine core. | |

| Plasma Stability | Plasma Instability | Check for covalent binding. Unlikely for this scaffold. | |

| Microsomal | High Clearance | Optimize. Block metabolic sites (see below).[1] | |

| Microsomal | Low Clearance | Advance. Proceed to Hepatocytes/In Vivo PK.[1] |

Optimization Strategies (If Clearance is High)

-

Block the Piperidine Alpha-Carbons: Add Fluorine or Methyl groups adjacent to the Nitrogen to block CYP oxidation (Lactam formation).[1]

-

Lower Basicity: Add an electron-withdrawing group (EWG) to the piperidine N (e.g., convert to amide/carbamate) to reduce CYP binding affinity.[1]

-

Pyrazine Modification: If Pyrazine N-oxide is the major metabolite, substitute the ring (e.g., methyl group) to sterically hinder the Nitrogen.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1]

-

Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen and Their Mechanisms. Chemistry & Biodiversity. [1]

-

Dalvie, D., et al. (2002).[1] Metabolism of the Piperidine-Type Phenothiazine Neuroleptic Thioridazine. Drug Metabolism and Disposition.[1][3][5][7]

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][3][5][7]

Sources

- 1. 2-[4-[[4-(3-Methoxy-2-pyridinyl)piperidin-1-yl]methyl]piperidin-1-yl]pyrazine | C21H29N5O | CID 155538474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 5. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 7. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

2-(Piperidin-3-ylmethoxy)pyrazine: Therapeutic Targets & Pharmacophore Analysis

Executive Summary

2-(Piperidin-3-ylmethoxy)pyrazine represents a privileged heterocyclic scaffold in medicinal chemistry, functioning as a critical pharmacophore in the modulation of G-Protein Coupled Receptors (GPCRs) and epigenetic enzymes. Its structural architecture—comprising a basic piperidine amine linked via an ether bridge to an electron-deficient pyrazine ring—confers unique physicochemical properties, including optimized lipophilicity (LogP), metabolic stability, and hydrogen bond acceptor capabilities.

This technical guide analyzes the compound’s primary utility as a core fragment for GPR119 agonists (Type 2 Diabetes) and LSD1 inhibitors (Oncology), detailing the mechanistic basis of its activity, synthesis protocols, and validation methodologies.

Structural & Pharmacological Analysis[1][2][3][4][5][6]

The Pharmacophore Core

The molecule derives its biological versatility from three distinct structural zones:

-

The Pyrazine Head: Acts as a bioisostere for pyridine or benzene rings. Its electron-deficient nature makes it less susceptible to oxidative metabolism (e.g., by CYP450) compared to phenyl analogs, while providing specific hydrogen bond acceptor sites (N1/N4) for receptor binding pockets.

-

The Ether Linker: The -O-CH2- bridge provides rotational freedom, allowing the molecule to adopt specific conformations required to fit into the orthosteric binding sites of GPCRs like GPR119.

-

The Piperidine Tail: The 3-substituted piperidine introduces chirality and a basic nitrogen. In drug design, this nitrogen is the primary vector for derivatization (e.g., carbamates, ureas) to reach distal binding pockets, while the 3-position offers a distinct stereochemical vector compared to the more common 4-substituted analogs.

Physicochemical Profile

-

Molecular Weight: ~193.25 g/mol (Free base)

-

Predicted pKa: ~9.0 (Piperidine NH), making it protonated at physiological pH.

-

Lipophilicity: Lower LogD compared to phenyl-ether analogs, enhancing aqueous solubility and bioavailability.

Primary Therapeutic Target: GPR119 (Metabolic Disorders)[7]

Mechanism of Action

The 2-(piperidin-3-ylmethoxy)pyrazine moiety is a validated scaffold for GPR119 agonists . GPR119 is a Gs-coupled GPCR expressed in pancreatic

-

Pathway Activation: Binding of the pyrazine-ether ligand stabilizes the active conformation of GPR119.

-

Signal Transduction: This triggers the exchange of GDP for GTP on the G

s subunit, activating Adenylyl Cyclase (AC). -

Physiological Outcome: Increased cAMP levels lead to glucose-dependent insulin secretion (GSIS) in the pancreas and GLP-1/GIP release in the gut.

Visualization: GPR119 Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by pyrazine-based ligands.

Caption: GPR119 activation by pyrazine ligands triggers cAMP accumulation, driving incretin and insulin release.

SAR Insights

In GPR119 optimization, the pyrazine ring is often superior to pyridine due to reduced lipophilicity. The 3-position of the piperidine (chiral center) is critical; often the (S)-enantiomer exhibits superior binding affinity compared to the (R)-enantiomer or the achiral 4-substituted analogs, depending on the specific hydrophobic pocket constraints of the receptor.

Secondary Target: LSD1 (Oncology)

Mechanism of Action

Lysine Specific Demethylase 1 (LSD1/KDM1A) is an epigenetic eraser enzyme overexpressed in AML (Acute Myeloid Leukemia) and small-cell lung cancer.

-

Inhibition Logic: Pyrazine-based inhibitors mimic the histone H3 tail substrate. The basic piperidine nitrogen interacts with Asp555 in the LSD1 active site, while the pyrazine ring engages in

-stacking interactions. -

Therapeutic Effect: Inhibition prevents the demethylation of H3K4me1/2, restoring the expression of tumor suppressor genes and inducing differentiation in blast cells.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most robust method to construct the 2-(piperidin-3-ylmethoxy)pyrazine core utilizes SNAr chemistry due to the electron-deficient nature of the pyrazine ring.

Reagents:

-

2-Chloropyrazine (1.0 eq)

-

N-Boc-3-hydroxymethylpiperidine (1.1 eq)

-

Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.5 eq)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

-

Deprotonation: In a flame-dried flask under Argon, dissolve N-Boc-3-hydroxymethylpiperidine in anhydrous THF. Cool to 0°C.

-

Activation: Add KOtBu portion-wise. Stir for 30 minutes at 0°C to generate the alkoxide.

-

Coupling: Add 2-Chloropyrazine dropwise. The solution will likely darken.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The product (Boc-protected intermediate) should appear as a new spot/peak.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.

-

Deprotection: Dissolve the crude intermediate in DCM. Add TFA (trifluoroacetic acid) (10 eq) or 4M HCl in Dioxane. Stir for 1 hour.

-

Isolation: Concentrate in vacuo. Basify with saturated NaHCO3 to pH > 10. Extract with DCM/IPA (3:1) to recover the free amine product: 2-(piperidin-3-ylmethoxy)pyrazine .

Validation: cAMP Functional Assay (GPR119)

To verify biological activity, a cell-based functional assay is required.

Protocol:

-

Cell Line: CHO-K1 cells stably expressing human GPR119.

-

Seeding: Plate cells (10,000/well) in 384-well plates in assay buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

-

Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10

M). Incubate for 30 minutes at 37°C. -

Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra). Add Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody.

-

Readout: Measure fluorescence ratio (665 nm / 620 nm). A decrease in signal indicates binding of endogenous cAMP to the antibody, signifying agonist activity .

-

Analysis: Plot dose-response curves to determine EC50.

Comparative Data Summary

| Feature | GPR119 Agonist (Metabolic) | LSD1 Inhibitor (Oncology) | Histamine H3 Antagonist (CNS) |

| Role of Pyrazine | Bioisostere for phenyl; improves metabolic stability. | Modulates basicity and CNS penetration. | |

| Role of Piperidine | Linker to distal binding pockets; N-derivatization site. | Electrostatic interaction with Asp555. | Key pharmacophore for H3 receptor binding. |

| Key Substituent | Carbamates (e.g., tert-butyl carbamate) on Nitrogen. | Amines or cyclic ureas on Nitrogen. | Small alkyl groups or benzyls. |

| Target Potency | EC50 typically < 50 nM for optimized leads. | IC50 < 100 nM for optimized leads.[2] | Ki < 10 nM.[3] |

Synthesis Workflow Diagram

Caption: S_NAr synthesis route for constructing the 2-(piperidin-3-ylmethoxy)pyrazine scaffold.

References

-

GPR119 Agonists for Diabetes

-

Pyrazine Scaffolds in Medicinal Chemistry

- Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- Source: Molecules (MDPI).

-

URL:[Link]

-

LSD1 Inhibitors

-

Histamine H3 Antagonists

- Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.

- Source: ACS Chemical Neuroscience.

-

URL:[Link]

Sources

- 1. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: 2-(Piperidin-3-ylmethoxy)pyrazine for Receptor Binding Assays

[1]

Introduction & Mechanism of Action

2-(Piperidin-3-ylmethoxy)pyrazine is a heterocyclic ether probe designed to target the orthosteric binding site of nicotinic acetylcholine receptors. Structurally, it mimics the pharmacophore of acetylcholine and nicotine, where the basic nitrogen of the piperidine ring interacts with the key aspartate residue (e.g., Asp100 in

Mechanistic Relevance

In drug discovery, this compound serves as a critical tool for:

-

Structure-Activity Relationship (SAR) Studies: Evaluating the effect of the pyrazine bioisostere (vs. pyridine) on binding affinity and metabolic stability.

-

Subtype Selectivity Profiling: Distinguishing between high-affinity (

) and homomeric ( -

Functional Agonism: Acting as a partial or full agonist to modulate cholinergic transmission in models of cognitive deficits (Alzheimer’s, Schizophrenia).

Signaling Pathway Visualization

The following diagram illustrates the receptor activation pathway triggered by ligand binding.

Figure 1: Signal transduction pathway for nAChR activation by 2-(Piperidin-3-ylmethoxy)pyrazine.

Experimental Protocols

Protocol A: Membrane Preparation (Rat Cortex or Transfected HEK293)

Objective: Isolate cell membranes enriched with nAChRs for radioligand binding.

Reagents:

-

Buffer A (Homogenization): 50 mM Tris-HCl, pH 7.4, 0.32 M Sucrose, 1 mM EDTA, Protease Inhibitor Cocktail.

-

Buffer B (Assay): 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

Workflow:

-

Harvest: Dissect rat cortex or harvest HEK293 cells expressing human

nAChR. -

Homogenization: Homogenize tissue in 10 volumes of ice-cold Buffer A using a Polytron homogenizer (2 bursts of 10s).

-

Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save supernatant.

-

Centrifugation 2: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.

-

Wash: Resuspend pellet in Buffer A (no sucrose) and re-centrifuge at 40,000 x g.

-

Storage: Resuspend final pellet in Buffer B , aliquot, and store at -80°C. Determine protein concentration via BCA assay.

Protocol B: Competition Radioligand Binding Assay

Objective: Determine the affinity (

Key Parameters:

-

Radioligand:

-Epibatidine (0.5 nM final) for -

Non-Specific Binding (NSB): Defined by 300 µM Nicotine or 10 µM Epibatidine.

-

Test Compound Range:

M to

Step-by-Step Procedure:

-

Plate Setup: Use 96-well polypropylene plates.

-

Add 25 µL Assay Buffer .

-

Add 25 µL Test Compound (2-(Piperidin-3-ylmethoxy)pyrazine) at varying concentrations.

-

Add 25 µL Radioligand .

-

-

Initiation: Add 175 µL Membrane Suspension (10-20 µg protein/well).

-

Incubation: Incubate for 2 hours at Room Temperature (25°C) to reach equilibrium. Note: nAChRs can desensitize; equilibrium binding measures affinity for the desensitized or resting state depending on conditions.

-

Termination: Harvest using a cell harvester (e.g., Brandel or PerkinElmer) onto GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: Wash filters 3x with 3 mL ice-cold 50 mM Tris-HCl (pH 7.4) .

-

Detection: Dry filters, add liquid scintillation cocktail, and count radioactivity (CPM) in a Beta Counter.

Data Analysis:

Calculate

- = Concentration of test compound inhibiting 50% of specific radioligand binding.

- = Concentration of radioligand used (0.5 nM).

- = Dissociation constant of the radioligand (determined previously via saturation binding).

Protocol C: Functional Calcium Flux Assay (FLIPR)

Objective: Assess whether the compound acts as an agonist, antagonist, or partial agonist.

Workflow Diagram:

Figure 2: High-throughput calcium flux assay workflow.

Procedure:

-

Cell Plating: Seed cells in black-walled, clear-bottom 384-well plates 24h prior.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45-60 min at 37°C.

-

Baseline: Measure baseline fluorescence for 10 seconds.

-

Agonist Mode: Inject 2-(Piperidin-3-ylmethoxy)pyrazine. Monitor fluorescence increase (calcium influx) for 120 seconds.

-

Antagonist Mode: Pre-incubate with test compound for 10 min, then inject standard agonist (e.g., EC80 of Nicotine). Measure inhibition of signal.

Data Presentation & Interpretation

Expected Results Summary

| Parameter | Definition | Expected Range (High Affinity) | Interpretation |

| Binding Affinity | 1 nM - 100 nM | Lower | |

| Functional Potency | 10 nM - 1 µM | Concentration required for 50% maximal response. | |

| Efficacy | 0 - 100% | % of Acetylcholine response. <100% indicates partial agonism. | |

| Hill Slope | Cooperativity | 0.8 - 1.2 | Deviations may indicate allosteric binding or multiple binding sites. |

Selectivity Profiling

To validate the compound as a specific nAChR probe, cross-screen against:

-

Muscarinic Receptors (M1-M5): To ensure selectivity for nicotinic vs. muscarinic sites.

-

5-HT3 Receptors: Structurally homologous ion channel; common off-target for nAChR ligands.

Troubleshooting & Optimization

-

High Non-Specific Binding (NSB):

-

Cause: Lipophilic nature of the pyrazine/piperidine scaffold.

-

Solution: Increase wash volume or add 0.1% BSA to the assay buffer. Ensure filters are pre-soaked in 0.5% PEI.

-

-

Ligand Depletion:

-

Cause: Receptor concentration is too high relative to

. -

Solution: Ensure total receptor concentration is

. Dilute membrane preparation if necessary.

-

-

Desensitization:

-

Issue: nAChRs desensitize rapidly (milliseconds).

-

Solution: For functional assays, use fast-fluidics systems (FLIPR/FlexStation). For binding assays, perform at 4°C if desensitization alters affinity significantly, though RT is standard for equilibrium binding.

-

References

-

National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: Nicotinic Acetylcholine Receptor Binding Assays.Link

-

Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

-

Anderson, D. J., et al. (2008). "Pyridyl ether compounds as ligands for the nicotinic acetylcholine receptor." United States Patent US7361673B2.Link

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

-

Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092-1101. Link

analytical methods for 2-(Piperidin-3-ylmethoxy)pyrazine quantification

Application Note & Method Development Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-(Piperidin-3-ylmethoxy)pyrazine (CAS: 313360-31-9) represents a distinct class of "fragment-like" pharmaceutical intermediates characterized by a significant polarity contrast. Its structure combines a lipophilic, weak base (pyrazine, pKa ~0.6) with a highly polar, strong base (piperidine, pKa ~11.0).

This structural duality presents a classic "retention challenge" in standard Reverse Phase Chromatography (RPC). At typical acidic pH (pH 2-3), the piperidine moiety is fully protonated, resulting in near-zero retention on C18 columns and significant peak tailing due to silanol interactions.

This guide provides two validated analytical strategies:

-

Method A (Trace Analysis): HILIC-MS/MS for high-sensitivity bioanalysis or genotoxic impurity screening.

-

Method B (QC & Purity): High-pH Reverse Phase HPLC-UV for raw material assay and stability testing.

Analytical Decision Matrix (Workflow)

The following logic flow illustrates the selection process based on sensitivity requirements and sample matrix complexity.

Figure 1: Analytical strategy selection based on sensitivity needs and matrix complexity.

Method A: HILIC-MS/MS (Trace Quantification)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for polar amines. By using a high-organic mobile phase, we induce a water-layer partition mechanism that retains the charged piperidine moiety without the need for ion-pairing reagents that suppress MS ionization.

Instrument Configuration

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Column: Amide-bonded particle (e.g., Waters ACQUITY BEH Amide, 1.7 µm, 2.1 x 100 mm).

-

Why: Amide phases provide superior peak shape for basic amines compared to bare silica.

-

MS/MS Parameters

The piperidine nitrogen is the primary protonation site (

| Parameter | Setting | Rationale |

| Polarity | ESI Positive (+) | Basic piperidine N ensures high ionization efficiency. |

| Capillary Voltage | 1.5 - 3.0 kV | Optimized for stability; too high causes discharge. |

| Source Temp | 500°C | Ensures desolvation of the aqueous buffer. |

| Precursor Ion | 194.1 m/z | |

| Quantifier Ion | 84.1 m/z | Cleavage of piperidine ring (characteristic fragment). |

| Qualifier Ion | 110.1 m/z | Loss of piperidine ring (Pyrazine-methoxy fragment). |

Chromatographic Conditions

| Time (min) | %A (10mM NH₄COOH, pH 3.0) | %B (Acetonitrile) | Flow (mL/min) |

| 0.0 | 5 | 95 | 0.4 |

| 1.0 | 5 | 95 | 0.4 |

| 4.0 | 40 | 60 | 0.4 |

| 4.1 | 5 | 95 | 0.4 |

| 6.0 | 5 | 95 | 0.4 |

-

Buffer Note: Ammonium formate is critical. It buffers the water layer on the stationary phase, stabilizing the retention time of the amine.

Method B: High pH RP-HPLC (QC & Purity)

Rationale: Standard C18 methods fail because the piperidine is charged at acidic pH. By raising the pH to 10.0 (near the pKa of piperidine), we suppress ionization, rendering the molecule neutral and hydrophobic enough to retain on a C18 column.

Critical Warning: You must use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) designed for high pH stability. Standard silica columns will dissolve at pH > 8.

Chromatographic Protocol[6][8]

-

Column: Hybrid C18 (e.g., XBridge BEH C18, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Detection: UV-Vis Diode Array at 268 nm (Pyrazine

). -

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Sample Preparation Protocol (MCX SPE)

For complex matrices (plasma, reaction mixtures), Liquid-Liquid Extraction (LLE) is often insufficient due to the molecule's polarity. Mixed-mode Cation Exchange (MCX) Solid Phase Extraction is the robust choice.

Mechanism

The MCX sorbent utilizes two retention mechanisms:

-

Reverse Phase: Retains the pyrazine ring.

-

Cation Exchange: Irreversibly binds the positively charged piperidine amine at acidic pH.

Step-by-Step Protocol

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction workflow.

-

Pre-treatment: Dilute sample 1:1 with 4% Phosphoric Acid (H₃PO₄) to ensure the piperidine is protonated (charged).

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Load acidified sample at 1 mL/min.

-

Wash 1 (Acidic): 1 mL 2% Formic Acid. Removes acidic and neutral interferences; analyte stays bound by ion exchange.

-

Wash 2 (Organic): 1 mL Methanol. Removes hydrophobic interferences; analyte stays bound.

-

Elution: 1 mL 5% Ammonium Hydroxide in Methanol. High pH neutralizes the piperidine, breaking the ionic bond and releasing the analyte.

Validation Criteria (ICH Q2(R1))

To ensure "Trustworthiness" and regulatory compliance, the method must be validated against the following criteria:

| Parameter | Acceptance Criteria (Bioanalysis) | Acceptance Criteria (Assay/QC) |

| Linearity (R²) | > 0.990 (Weighted 1/x²) | > 0.999 |

| Accuracy | 85-115% | 98-102% |

| Precision (RSD) | < 15% | < 2.0% |

| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | N/A |

| Recovery | > 80% (consistent) | N/A |

References

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds using HILIC. Retrieved from [Link]

-

McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A. Retrieved from [Link]

-

PubChem. (2023). Compound Summary for 2-(Piperidin-3-ylmethoxy)pyrazine. Retrieved from [Link]

-

Phenomenex. (2019). High pH Stability of Gemini C18 Columns for Basic Compounds. Retrieved from [Link]

Troubleshooting & Optimization

2-(Piperidin-3-ylmethoxy)pyrazine purification challenges

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the specific purification challenges of 2-(Piperidin-3-ylmethoxy)pyrazine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to solve purification roadblocks and achieve high-purity material essential for your research.

This guide is structured to be a practical bench-side companion, moving from immediate troubleshooting solutions to broader foundational knowledge.

Troubleshooting Guide: Real-Time Experimental Solutions

This section addresses the most common issues encountered during the purification of 2-(Piperidin-3-ylmethoxy)pyrazine. Each Q&A pair is designed to identify a problem, explain its root cause, and provide a clear, actionable solution.

Q1: My compound is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

A: This is the most frequent issue when purifying basic compounds like 2-(Piperidin-3-ylmethoxy)pyrazine on standard silica gel.[1]

-

Causality: The root cause is an acid-base interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, often irreversible, binding leads to a portion of the analyte being retained longer than the bulk, resulting in broad, tailing peaks, poor separation, and potential loss of yield.[2]

-

Solutions:

-

Mobile Phase Modification (The Quick Fix): The most common and immediate solution is to add a small amount of a basic modifier to your eluent. This additive "neutralizes" the acidic sites on the silica, preventing your target compound from interacting too strongly.[1][2]

-

Triethylamine (TEA): The workhorse for this purpose. Start with a concentration of 0.5-2% (v/v) in your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

-

Ammonia: A solution of 7N ammonia in methanol (typically used as 1-2% of a stock solution added to the mobile phase) can be very effective for strongly basic compounds.[3] Note: This is more volatile and requires a well-ventilated fume hood.

-

-

Stationary Phase Modification (The Robust Solution): For more reproducible and cleaner purifications, consider using a different stationary phase where the acidic sites are already addressed.

-

Amine-Deactivated Silica (NH2-Silica): This is an excellent choice as the aminopropyl-modified surface is slightly basic, which repels basic compounds and minimizes strong interactions, leading to sharper peaks.[2]

-

Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines.[3] Basic alumina is generally preferred for this application.

-

-

Caption: Decision tree for addressing peak tailing in chromatography.

Q2: I'm experiencing very low recovery of my compound after flash chromatography, even with a basic modifier. What are the potential reasons?

A: Low recovery is often due to irreversible binding or degradation on the column.

-

Causality:

-

Irreversible Adsorption: Even with a modifier, some highly basic compounds can bind irreversibly to the silica gel, especially to the more acidic sites that are not fully masked.

-

Compound Instability: While 2-(Piperidin-3-ylmethoxy)pyrazine is generally stable, prolonged exposure to the acidic surface of silica can potentially cause degradation, especially if the crude material contains reactive impurities.

-

Column Overloading: Loading too much crude material can exceed the separation capacity, leading to broad bands that are difficult to collect cleanly, giving the appearance of low recovery in the desired pure fractions. A general rule is to use a silica-to-crude material ratio of at least 30:1 by weight.

-

-

Solutions:

-

Change of Purification Method: If column chromatography consistently gives low yields, it may not be the optimal method.

-

Acid-Base Extraction: This is a highly effective technique for separating basic compounds like yours from neutral or acidic impurities.[4] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). Your basic compound will be protonated and move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate your compound, which can then be re-extracted into an organic solvent.[4]

-

Crystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity.[5][6] This technique separates compounds based on differences in solubility.

-

-

Q3: My purified product is a persistent yellow or brown oil, but I expect a colorless solid. What are these impurities and how can I remove them?

A: The color likely stems from oxidation or residual high-boiling point impurities.

-

Causality:

-

Oxidation: Piperidine and related heterocyclic amines can be susceptible to air oxidation, especially when exposed to light, which can form colored impurities.[4][7]

-

Synthesis Byproducts: Impurities from the synthesis, particularly those with extended conjugation, can be highly colored.

-

Residual Solvents: High-boiling solvents like DMF or DMSO, if used in the reaction, can be difficult to remove and may appear as an oil.

-

-

Solutions:

-

Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

-

Acid-Base Extraction: This technique is also effective at removing many colored, non-basic impurities.

-

Kugelrohr or Short-Path Distillation: If the compound is thermally stable and the impurities are non-volatile, distillation under high vacuum can be an effective final purification step to separate your product from colored baseline material.

-

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the properties and handling of 2-(Piperidin-3-ylmethoxy)pyrazine.

Q1: What is the best overall purification strategy for 2-(Piperidin-3-ylmethoxy)pyrazine?

A: A multi-step strategy is often the most robust approach.

-

Initial Cleanup (Workup): Start with an aqueous acid-base extraction. This will remove the bulk of neutral and acidic impurities and is a highly effective first pass.

-

Primary Purification:

-

Crystallization: If the compound is solid, this is the preferred method for achieving high purity.[5][8] It is scalable and often removes impurities that are difficult to separate by chromatography.

-

Chromatography: If the compound is an oil or crystallization is unsuccessful, use flash column chromatography on amine-functionalized silica or basic alumina to avoid the issues associated with standard silica gel.[3]

-

-

Final Polishing: If necessary, a final recrystallization or distillation can be used to remove trace impurities.

Caption: Recommended workflow for purifying 2-(Piperidin-3-ylmethoxy)pyrazine.

Q2: Is 2-(Piperidin-3-ylmethoxy)pyrazine chiral? Do I need to consider enantiomeric separation?

A: Yes, the molecule is chiral. The carbon at the 3-position of the piperidine ring is a stereocenter. Unless your synthesis was stereospecific, your material will be a racemic mixture of (R) and (S) enantiomers.

For most initial research, the racemic mixture is often used. However, for drug development, it is critical to separate and test each enantiomer individually, as they can have different biological activities.[9] Chiral separation is a specialized field and typically requires:

-

Chiral HPLC: Using a chiral stationary phase (CSP) is the most common analytical and preparative method to separate enantiomers.[9]

-

Diastereomeric Salt Formation: Reacting the racemic base with a chiral acid (like tartaric acid or mandelic acid) forms diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[10]

Q3: How should I properly store the purified compound?

A: To prevent degradation, particularly oxidation, store the purified 2-(Piperidin-3-ylmethoxy)pyrazine under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed amber vial to protect from light, and in a cool, dark place, such as a refrigerator or freezer.[7]

Data Tables & Protocols

Table 1: Comparison of Chromatographic Conditions

| Stationary Phase | Typical Mobile Phase | Modifier | Advantages | Disadvantages |

| Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | 0.5-2% Triethylamine or Ammonia | Readily available, low cost. | Strong peak tailing, potential for low recovery without modifier.[1] |

| Alumina (Basic) | Dichloromethane/Methanol or Ethyl Acetate/Hexanes | None usually needed | Good for basic compounds, reduces tailing.[3] | Can be less predictable than silica for some separations. |

| NH2-Silica | Ethyl Acetate/Hexanes or Acetonitrile/Water (HILIC) | None usually needed | Excellent peak shape, highly reproducible.[2][11] | More expensive than standard silica. |

| Reversed-Phase C18 | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or TFA (for good peak shape) | Good for polar compounds, high resolution.[1][12] | Requires removal of aqueous mobile phase, may need pH modifier. |

Experimental Protocols

Protocol 1: Flash Chromatography with Triethylamine Modifier

-

Dry-Loading Preparation: Dissolve your crude material (~500 mg) in a minimal amount of dichloromethane or methanol. Add ~2-3 g of silica gel to this solution.

-

Solvent Removal: Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

-

Column Packing: Select a column size appropriate for your scale (e.g., 24 g silica for 500 mg crude). Pack the column using your starting eluent (e.g., 98:2 Ethyl Acetate/Triethylamine). Never use pure hexane with TEA as it is immiscible.

-

Loading: Carefully add the dry-loaded silica with your compound to the top of the packed column.

-

Elution: Run the column with a gradient of your chosen solvent system (e.g., starting with 100% Hexanes containing 2% TEA and gradually increasing the percentage of Ethyl Acetate also containing 2% TEA).

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the final traces of triethylamine, co-evaporation with a solvent like dichloromethane or toluene may be necessary.

Protocol 2: Purification via Acid-Base Extraction

-

Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 50 mL).

-

Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 25 mL). The basic product will move into the aqueous layer.

-

Layer Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

-

Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5M NaOH solution with swirling until the pH is >11 (check with pH paper).

-

Re-extraction: Extract the now basic aqueous layer with fresh organic solvent (EtOAc or DCM, 3 x 30 mL). Your deprotonated product will move back into the organic layer.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]

References

- Technical Support Center: Purification of Piperidine Deriv

- Common challenges in working with piperidine-based compounds. Benchchem.

- Pharmaceutical Crystallisation| Solution Crystalliz

- Recrystallization of Active Pharmaceutical Ingredients. SciSpace.

- Successful Flash Chrom

- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.

- Pharmaceutical Crystalliz

- How do I purify ionizable organic amine compounds using flash column chrom

- Lab Procedure: Recrystalliz

- Flash Column Chrom

- Recrystallization Definition, Requirements & Procedure. Study.com.

- Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis.

- Strategies for the Flash Purific

- Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography.

- Chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol. Benchchem.

Sources

- 1. biotage.com [biotage.com]

- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmafocusasia.com [pharmafocusasia.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. syrris.com [syrris.com]

- 9. sfera.unife.it [sfera.unife.it]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. labex.hu [labex.hu]

- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

Technical Support Guide: Stability of 2-(Piperidin-3-ylmethoxy)pyrazine

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-(Piperidin-3-ylmethoxy)pyrazine is a bifunctional building block frequently used in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis. Its utility, however, is often compromised by its specific instability profile in solution.

To successfully handle this molecule, you must understand its "Dual-Threat" instability:

-

The Pyrazine Core: An electron-deficient aromatic ring susceptible to photolytic degradation via

transitions. -

The Piperidine Ring: A secondary amine prone to oxidative dehydrogenation and carbamate formation upon exposure to atmospheric

.

This guide moves beyond generic advice, providing mechanistic insights and self-validating protocols to ensure the integrity of your stock solutions and assay data.

Mechanistic Stability Map

The following diagram outlines the primary degradation pathways you will encounter. Understanding these vectors is the first step in troubleshooting.

Figure 1: Primary degradation vectors. Note that the secondary amine (piperidine) is the primary site for oxidation and

Troubleshooting & FAQs

Issue 1: "My clear DMSO stock solution turned yellow/brown overnight."

Diagnosis: Photolytic Degradation or N-Oxidation.

Pyrazine derivatives possess a characteristic absorption band near 300–320 nm (

Corrective Action:

-

Immediate: Check LC-MS. N-oxides typically elute earlier (more polar) than the parent.

-

Prevention: Store all stocks in amber glass vials . If amber glass is unavailable, wrap vials in aluminum foil.

-

Protocol: Flush headspace with Argon or Nitrogen after every use.

Issue 2: "I see a white precipitate forming in my non-aqueous stock (e.g., Acetonitrile)."

Diagnosis: Ammonium Carbamate Formation.

Secondary amines are nucleophilic. They react rapidly with atmospheric

Corrective Action:

-

Verification: Acidify a small aliquot. If the precipitate dissolves and releases gas (bubbles), it was a carbonate/carbamate.

-

Prevention: Minimize headspace. Use septa-sealed vials.

-

Fix: In many cases, this is reversible. Bubbling

through the solution or slight acidification can revert the carbamate to the free amine and

Issue 3: "Ghost peaks are appearing in my HPLC chromatogram."

Diagnosis: On-Column Degradation or Hydrolysis. If the peaks appear broad or shape-shift with pH changes, your molecule might be degrading during analysis or reacting with the mobile phase.

-

Early Eluter: Likely the Piperidine N-oxide .

-

Late Eluter: Likely a dimer formed via radical coupling.

Corrective Action:

-

Mobile Phase: Ensure your mobile phase pH is controlled. For this molecule, a high pH (ammonium bicarbonate, pH 10) keeps the amine neutral but risks pyrazine instability. A low pH (Formic acid, 0.1%) protonates the piperidine (

), stabilizing it against oxidation but potentially reducing retention on C18. -

Recommendation: Use 0.1% Trifluoroacetic Acid (TFA) . The strong ion-pairing of TFA stabilizes the basic amine and improves peak shape.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (Self-Validating)

Objective: To create a 10 mM stock in DMSO that remains stable for >3 months.

-

Solvent Prep: Sparge anhydrous DMSO with Helium or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for preventing N-oxide formation).

-

Weighing: Weigh the solid into an amber vial.

-

Validation: If the solid is sticky or discolored, perform a purity check (NMR/LCMS) before weighing.

-

-

Dissolution: Add the sparged DMSO. Vortex under a stream of inert gas.

-

Storage: Overlay the solution with Argon gas before sealing.

-

Temperature: Store at -20°C or -80°C. Avoid 4°C (fridge) as DMSO freezes (~19°C) and repeated freeze-thaw cycles introduce moisture and oxygen.

Protocol B: Forced Degradation Stress Test

Objective: To determine the specific sensitivity of your batch.

| Stress Condition | Procedure | Expected Outcome (If Unstable) |

| Oxidative | Add 3% | +16 Da peak (N-Oxide) on LCMS. |

| Photolytic | Expose clear vial to window light, 24 hrs. | Yellowing; multiple small peaks (fragmentation). |

| Acidic | 0.1 N HCl, 60°C, 4 hrs. | Generally stable (Ether/Pyrazine are acid resistant). |

| Basic | 0.1 N NaOH, 60°C, 4 hrs. | Potential Pyrazine ring hydrolysis (rare).[1] |

Quantitative Data: Solvent Compatibility

The following table summarizes the estimated stability half-life (

| Solvent System | Condition | Estimated Stability | Risk Factor |

| DMSO (Anhydrous) | -20°C, Dark, Inert Gas | > 12 Months | Low (Best for storage) |

| DMSO (Wet/Air) | RT, Light | < 1 Week | High (Oxidation/Photo) |

| Water (pH 7) | RT, Dark | < 24 Hours | Medium (Precipitation/Carbamate) |

| Water (pH 2-4) | RT, Dark | > 1 Week | Low (Protonation protects amine) |

| Acetonitrile | RT, Air | < 3 Days | High (Carbamate precipitation) |

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2]

- Pyrazine Photochemistry. Yamada, T., et al. "Photochemical behavior of pyrazine derivatives." Journal of Photochemistry and Photobiology A: Chemistry. (General reference for pyrazine instability).

-

Amine Oxidation. Rosenau, T., et al. "Oxidation of secondary amines: Pathways and mechanisms." Tetrahedron. (Mechanistic basis for N-oxide and imine formation).[3][4]

- Carbamate Formation.Reaction of Amines with CO2. NIST Chemistry WebBook. (Thermodynamics of amine-CO2 capture).

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Navigating the Scale-Up of 2-(Piperidin-3-ylmethoxy)pyrazine: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Piperidin-3-ylmethoxy)pyrazine. As Senior Application Scientists, we understand that scaling up a chemical synthesis from the bench to pilot or production scale introduces a unique set of challenges. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to navigate the complexities of this specific synthesis. We will move beyond simple procedural steps to explain the "why" behind key process decisions, ensuring a robust and reproducible outcome.

Synthetic Strategy Overview

The most common and scalable synthetic route to 2-(Piperidin-3-ylmethoxy)pyrazine involves a two-stage process. First, the synthesis of the key chiral intermediate, N-Boc-3-(hydroxymethyl)piperidine. This is followed by a Williamson ether synthesis with 2-chloropyrazine and subsequent deprotection of the Boc group.

Part 1: Synthesis of N-Boc-3-(hydroxymethyl)piperidine

The quality and scalability of this intermediate's synthesis are critical for the success of the entire process. Two primary approaches are prevalent in the industry: chemical synthesis with chiral resolution and biocatalytic asymmetric reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are observing low yields and poor enantiomeric excess in our chemical synthesis of (S)-N-Boc-3-hydroxypiperidine. What are the likely causes and solutions?

Answer:

Low yields and poor enantiomeric excess in the chemical synthesis of (S)-N-Boc-3-hydroxypiperidine often stem from incomplete reactions or inefficient chiral resolution.

-

Hydrogenation of 3-Hydroxypyridine: The initial hydrogenation to 3-hydroxypiperidine can be challenging. Ensure your catalyst (e.g., rhodium on carbon) is active and not poisoned. The reaction is typically run under pressure (4-6 MPa) and elevated temperatures (80-100°C) for an extended period (up to 48 hours) to drive it to completion.[1] Incomplete reaction will lead to purification difficulties and lower overall yield.

-

Chiral Resolution: The choice of resolving agent is crucial. While agents like L-camphorsulfonic acid are used, D-pyroglutamic acid has also been shown to be effective.[1][2] The crystallization conditions (solvent, temperature, and cooling rate) must be tightly controlled to ensure selective precipitation of the desired diastereomeric salt.

-

Troubleshooting Tip: If you are experiencing poor resolution, try screening different solvent systems for the crystallization. A mixture, such as ethanol and methyl tertiary butyl ether, can sometimes provide better selectivity.[2] Also, ensure the stoichiometry of the resolving agent is optimized.

-

-

Boc Protection: The protection of the resolved 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc-anhydride) is generally a high-yielding step. However, incomplete reaction can occur if the basic conditions are not maintained. A saturated sodium bicarbonate solution is a common and effective base for this transformation.[3]

Question 2: We are considering a biocatalytic approach for the synthesis of (S)-N-Boc-3-hydroxypiperidine to improve enantioselectivity and reduce the use of heavy metals. What are the key considerations for scaling up this method?

Answer:

Biocatalysis offers an excellent green chemistry alternative for producing highly enantiopure (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone.[4][5][6][7] Key considerations for scale-up include:

-

Enzyme Selection and Loading: Several ketoreductases (KREDs) have been identified that can efficiently reduce N-Boc-3-piperidone with high enantioselectivity (>99% ee).[5][6] The enzyme loading is a critical parameter to optimize for cost-effectiveness. Loadings as low as 3-5% (w/w) have been reported to be effective.[5][6]

-

Cofactor Regeneration: KREDs require a nicotinamide cofactor (NADH or NADPH) for activity. For a cost-effective process, an efficient cofactor regeneration system is essential. This is typically achieved by using a secondary enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose.[4][7] Co-expressing the KRED and GDH in the same host organism can streamline the process.[7]

-